molecular formula C24H23FN8O4 B11928071 Ret-IN-14

Ret-IN-14

Cat. No.: B11928071
M. Wt: 506.5 g/mol
InChI Key: URGGTFUKULFJKT-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ret-IN-14: is a potent inhibitor of the rearranged during transfection (RET) protein, which is a receptor tyrosine kinase involved in various cellular processes, including cell growth and differentiation. The compound has shown significant potential in tumor research, particularly in targeting RET-driven cancers. This compound is effective against multiple RET mutations, including RET (wild type), RET (G810R), RET (V804M), as well as Bruton tyrosine kinase (BTK) and its mutant form BTK (C481S) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ret-IN-14 involves multiple steps, starting with the preparation of key intermediates. The process typically includes the formation of a macrocyclic structure, which is crucial for its inhibitory activity. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired chemical transformations occur efficiently .

Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis process while maintaining high purity and yield. This involves optimizing reaction conditions, using large-scale reactors, and implementing purification techniques such as crystallization and chromatography. The production process must also comply with regulatory standards to ensure the compound’s safety and efficacy for research purposes .

Chemical Reactions Analysis

Types of Reactions: Ret-IN-14 primarily undergoes substitution reactions due to its complex structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of this compound with modified functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of specific atoms within the molecule .

Mechanism of Action

Ret-IN-14 exerts its effects by binding to the active site of the RET protein, thereby inhibiting its kinase activity. This prevents the phosphorylation of downstream signaling molecules, which are essential for cell proliferation and survival. The compound also targets BTK and its mutant forms, further disrupting cellular signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Uniqueness of Ret-IN-14: this compound stands out due to its high potency and selectivity for RET and BTK proteins, including their mutant forms. This makes it a valuable tool for research and potential therapeutic applications, offering advantages over less selective multikinase inhibitors .

Properties

Molecular Formula

C24H23FN8O4

Molecular Weight

506.5 g/mol

IUPAC Name

methyl N-[4-[(11S)-19-amino-6-fluoro-11-methyl-14-oxo-10-oxa-2,8,13,17,18,21-hexazatetracyclo[13.5.2.04,9.018,22]docosa-1(21),4(9),5,7,15(22),16,19-heptaen-20-yl]phenyl]carbamate

InChI

InChI=1S/C24H23FN8O4/c1-12-8-28-22(34)17-11-30-33-19(26)18(13-3-5-16(6-4-13)31-24(35)36-2)20(32-21(17)33)27-9-14-7-15(25)10-29-23(14)37-12/h3-7,10-12H,8-9,26H2,1-2H3,(H,27,32)(H,28,34)(H,31,35)/t12-/m0/s1

InChI Key

URGGTFUKULFJKT-LBPRGKRZSA-N

Isomeric SMILES

C[C@H]1CNC(=O)C2=C3N=C(C(=C(N3N=C2)N)C4=CC=C(C=C4)NC(=O)OC)NCC5=C(O1)N=CC(=C5)F

Canonical SMILES

CC1CNC(=O)C2=C3N=C(C(=C(N3N=C2)N)C4=CC=C(C=C4)NC(=O)OC)NCC5=C(O1)N=CC(=C5)F

Origin of Product

United States

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